

# An In-depth Technical Guide to Methyl 4-iodobenzoate (CAS 619-44-3)

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|----------------------|-----------------------|-----------|
| Compound Name:       | Methyl 4-iodobenzoate |           |
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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Methyl 4-iodobenzoate**, identified by the CAS number 619-44-3, is an organic compound with the chemical formula C<sub>8</sub>H<sub>7</sub>IO<sub>2</sub>.[1][2] It is the methyl ester of 4-iodobenzoic acid and serves as a crucial intermediate in organic synthesis.[1] Its structure, featuring an aromatic ring substituted with an iodine atom and a methyl ester group, makes it a versatile building block for constructing more complex molecules. The presence of the aryl-iodide functionality allows it to readily participate in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental in the fields of pharmaceutical development, materials science, and chemical research.[1][3] This guide provides a comprehensive overview of its properties, synthesis, reactivity, applications, and safety protocols.

# **Physicochemical Properties**

**Methyl 4-iodobenzoate** is a white to beige crystalline solid at room temperature.[1][4][5] It is sparingly soluble in water but shows moderate solubility in common organic solvents such as ethanol, ether, and chloroform.[2][6] Key physical and chemical properties are summarized in the table below.



| Property          | Value  | References |
|-------------------|--|------------|
| CAS Number        | 619-44-3   | [1][2][7]  |
| Molecular Formula | C <sub>8</sub> H <sub>7</sub> IO <sub>2</sub>              | [1][2][7]  |
| Molar Mass        | 262.046 g⋅mol <sup>-1</sup>                                | [1][2]     |
| Appearance        | White to beige solid/crystalline powder                    | [1][4][5]  |
| Melting Point     | 112-118 °C   | [1][4][5]  |
| IUPAC Name        | Methyl 4-iodobenzoate                                      | [1][5][8]  |
| Synonyms          | Methyl p-iodobenzoate, 4-<br>lodobenzoic acid methyl ester | [1][7][8]  |
| SMILES            | COC(=O)C1=CC=C(I)C=C1                                      | [1][5][9]  |
| InChI Key         | DYUWQWMXZHDZOR-<br>UHFFFAOYSA-N                            | [1][5][9]  |

# **Spectral Data**

Spectroscopic data is critical for the identification and characterization of **Methyl 4-iodobenzoate**. Various analytical techniques are used to confirm its structure.

| Spectral Data Type         | Availability / Key<br>Information | Source |
|----------------------------|-----------------------------------|--------|
| ¹H NMR                     | Spectrum available                | [9]    |
| <sup>13</sup> C NMR        | Spectrum available                | [9]    |
| Mass Spectrometry (GC-MS)  | Top peaks at m/z 231, 262, 76     | [8]    |
| Infrared (IR) Spectroscopy | FTIR and ATR-IR spectra available | [8]    |
| Raman Spectroscopy         | FT-Raman spectrum available       | [8]    |



## **Synthesis and Experimental Protocols**

The most common and straightforward method for preparing **Methyl 4-iodobenzoate** is through the Fischer esterification of 4-iodobenzoic acid with methanol, using a strong acid as a catalyst.[1][10]

#### **Fischer Esterification of 4-Iodobenzoic Acid**

This acid-catalyzed reaction involves the nucleophilic attack of methanol on the protonated carbonyl group of 4-iodobenzoic acid.[11][12] The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol (methanol) is typically used as the solvent.[11][12][13]



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Caption: General workflow for the synthesis of **Methyl 4-iodobenzoate** via Fischer Esterification.

# **Detailed Experimental Protocol: Fischer Esterification**

- Reagents and Equipment:
  - 4-Iodobenzoic acid
  - Methanol (anhydrous, excess)
  - Concentrated Sulfuric Acid (H<sub>2</sub>SO<sub>4</sub>) or p-Toluenesulfonic acid (p-TsOH)
  - Round-bottom flask with reflux condenser
  - Magnetic stirrer and heating mantle



- Saturated sodium bicarbonate (NaHCO₃) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>) or sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Rotary evaporator
- Apparatus for recrystallization

- To a round-bottom flask, add 4-iodobenzoic acid (1.0 eq).
- Add a large excess of methanol, which acts as both reactant and solvent (e.g., 10-20 mL per gram of carboxylic acid).
- Slowly and cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq or a few drops) to the stirring mixture.[14]
- Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65°C) with continuous stirring.[14] Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Once the reaction is complete, allow the mixture to cool to room temperature.
- Remove the excess methanol under reduced pressure using a rotary evaporator.[14]
- Dissolve the residue in a suitable organic solvent like ethyl acetate. [14]
- Carefully wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize the acid catalyst, followed by washing with brine.[14]
- Dry the organic phase over anhydrous Na<sub>2</sub>SO<sub>4</sub> or MgSO<sub>4</sub>, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.[14]
- Purify the crude Methyl 4-iodobenzoate by recrystallization from a suitable solvent (e.g., methanol or ethanol) to obtain a pure crystalline solid.



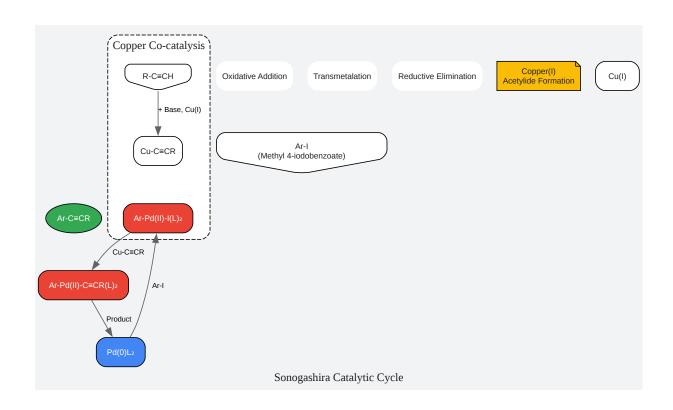
## **Chemical Reactivity and Key Reactions**

The reactivity of **Methyl 4-iodobenzoate** is dominated by the carbon-iodine bond. Aryl iodides are excellent substrates for palladium-catalyzed cross-coupling reactions due to the relatively weak C-I bond, which facilitates oxidative addition to the palladium(0) catalyst.[3] This makes it a valuable precursor for forming new carbon-carbon and carbon-heteroatom bonds.

## **Sonogashira Coupling**

The Sonogashira coupling reaction is a powerful method for forming a carbon-carbon bond between a terminal alkyne and an aryl halide.[15] **Methyl 4-iodobenzoate** readily undergoes this reaction, catalyzed by a palladium complex and a copper(I) co-catalyst, in the presence of an amine base.[1][3][15]





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Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.

# **Detailed Experimental Protocol: Sonogashira Coupling**

- Reagents and Equipment:
  - Methyl 4-iodobenzoate (1.0 eq)
  - Terminal alkyne (e.g., phenylacetylene, 1.1-1.5 eq)



- Palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub> or PdCl<sub>2</sub>(PPh<sub>3</sub>)<sub>2</sub>)
- Copper(I) iodide (CuI)
- Amine base (e.g., triethylamine (TEA) or diisopropylamine (DIPA)), used as solvent or cosolvent
- Anhydrous, inert solvent (e.g., THF or DMF)
- Schlenk flask or similar reaction vessel for inert atmosphere conditions
- Standard workup and purification equipment

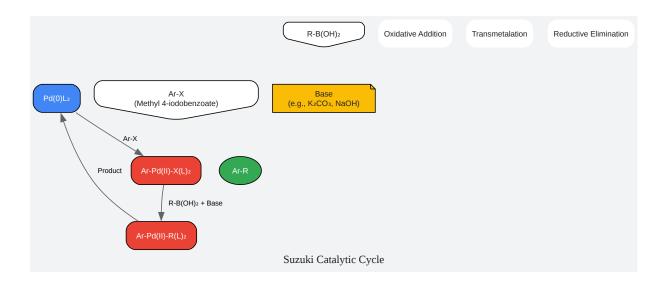
- To a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the palladium catalyst, copper(I) iodide, and Methyl 4-iodobenzoate.
- Add the anhydrous solvent and the amine base.
- Add the terminal alkyne to the stirring mixture.
- Stir the reaction at room temperature or with gentle heating until TLC analysis indicates completion.
- Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove catalyst residues.
- Wash the filtrate with water or a mild acid (e.g., NH<sub>4</sub>Cl solution) to remove the amine base.
- Dry the organic layer, concentrate under reduced pressure, and purify the residue by column chromatography to obtain the coupled product.

## Suzuki Coupling

The Suzuki-Miyaura coupling is a versatile C-C bond-forming reaction between an organoboron compound (like a boronic acid) and an organohalide.[16][17] **Methyl 4-**



**iodobenzoate** serves as an excellent electrophilic partner in this reaction, which requires a palladium catalyst and a base.[17][18]



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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

# **Detailed Experimental Protocol: Suzuki Coupling**

- Reagents and Equipment:
  - Methyl 4-iodobenzoate (1.0 eq)
  - Arylboronic acid (1.1-1.5 eq)
  - Palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>, Pd(OAc)<sub>2</sub>) with a phosphine ligand
  - Aqueous base (e.g., K2CO3, Na2CO3, CS2CO3)



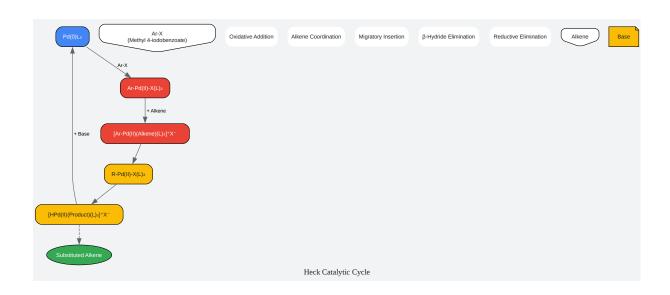
- Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water, DMF)
- Reaction vessel suitable for heating under an inert atmosphere
- Standard workup and purification equipment

- Combine Methyl 4-iodobenzoate, the arylboronic acid, and the palladium catalyst in a reaction flask.
- Add the solvent system and the aqueous base.
- Purge the flask with an inert gas (nitrogen or argon) and heat the mixture (typically 80-100°C) with stirring.
- Monitor the reaction by TLC or GC-MS.
- After the reaction is complete, cool the mixture to room temperature and add water and an organic extraction solvent (e.g., ethyl acetate).
- Separate the layers. Wash the organic layer with water and brine.
- Dry the organic phase over an anhydrous drying agent, filter, and remove the solvent in vacuo.
- Purify the crude product via flash column chromatography or recrystallization.

#### **Heck Reaction**

The Heck reaction couples aryl halides with alkenes to form substituted alkenes, catalyzed by a palladium species in the presence of a base.[19][20] **Methyl 4-iodobenzoate** can be coupled with various alkenes, such as methyl acrylate, to synthesize derivatives like substituted cinnamates.[21][22]





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Caption: Catalytic cycle of the Heck cross-coupling reaction.

# **Detailed Experimental Protocol: Heck Reaction**

- · Reagents and Equipment:
  - Methyl 4-iodobenzoate (1.0 eq)
  - Alkene (e.g., methyl acrylate, styrene, 1.2-2.0 eq)



- Palladium catalyst (e.g., Pd(OAc)<sub>2</sub>, PdCl<sub>2</sub>) often with a phosphine ligand
- Base (e.g., triethylamine (Et<sub>3</sub>N), K<sub>2</sub>CO<sub>3</sub>)[21]
- High-boiling polar solvent (e.g., DMF, NMP, acetonitrile)[21][22]
- Reaction vessel suitable for heating
- Standard workup and purification equipment

- In a reaction vessel, dissolve Methyl 4-iodobenzoate, the palladium catalyst, and any ligands in the chosen solvent.
- Add the base and the alkene to the mixture.
- Heat the reaction mixture (typically 80-140°C) with stirring under an inert atmosphere.
- Monitor the reaction's progress by TLC or GC-MS.
- Once complete, cool the reaction to room temperature and filter to remove the precipitated palladium black and inorganic salts.
- Dilute the filtrate with water and extract with an appropriate organic solvent.
- Wash the combined organic extracts with water and brine, then dry over an anhydrous drying agent.
- Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

## **Applications in Research and Development**

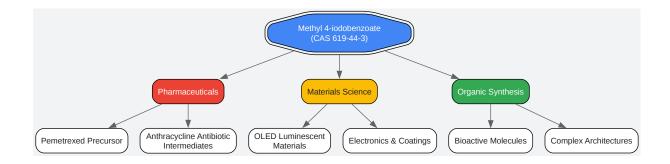
**Methyl 4-iodobenzoate** is a valuable building block in various areas of chemical synthesis due to its capacity to undergo versatile coupling reactions.

 Pharmaceutical Synthesis: It is a key intermediate in the synthesis of numerous pharmaceuticals. It has been identified as a precursor in the synthesis of Pemetrexed, an



anticancer drug.[2][6] It is also used to prepare side-chain intermediates for anthracycline antibiotics.[18] Its derivatives are crucial for developing drugs targeting cancer and infectious diseases.[23]

- Materials Science: The compound is used in the preparation of novel luminescent materials for Organic Light-Emitting Diodes (OLEDs) used in display devices.[18] It is also applied in the development of new materials with specific chemical properties for electronics and coatings.[23]
- Organic Synthesis: Beyond specific applications, it serves as a fundamental building block for creating complex molecular architectures and bioactive molecules.[23][24] The ability to use it in Suzuki, Sonogashira, and Heck reactions allows for the systematic construction of elaborate organic structures from a simple, commercially available starting material.[24]



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Caption: Key application areas of Methyl 4-iodobenzoate.

# Safety and Handling

**Methyl 4-iodobenzoate** requires careful handling in a laboratory setting. It is classified as an irritant and an environmental hazard.[1][8]

## **GHS Hazard Information**



| Hazard Statement                                | Code | Classifications   |
|---|------|---|
| Causes skin irritation                          | H315 | Skin Irritation (Category 2)[1]   |
| Causes serious eye irritation                   | H319 | Eye Irritation (Category 2A)[1]   |
| May cause respiratory irritation                | H335 | Specific target organ toxicity — single exposure (Category 3) [1][8]          |
| Toxic to aquatic life with long lasting effects | H411 | Hazardous to the aquatic environment, long-term hazard (Category 2)[1][8][25] |

Data aggregated from multiple sources; percentages indicate the notified classification ratio from companies to the ECHA C&L Inventory.[8]

## **Handling and Storage**

- Handling: Wash hands thoroughly after handling.[26] Avoid contact with eyes, skin, and clothing.[25][26] Do not breathe dust and avoid ingestion and inhalation.[25][26][27] Use in a well-ventilated area or under a chemical fume hood.[26]
- Storage: Store in a cool, dry, well-ventilated place.[2][25][26] Keep the container tightly closed when not in use.[25][26] It is light-sensitive and should be protected from light.[2][4] [25]

# **Personal Protective Equipment (PPE)**

- Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles. [26]
- Skin Protection: Wear appropriate protective gloves to prevent skin exposure.[26] Wear protective clothing to minimize contact.[26]
- Respiratory Protection: Use a NIOSH/MSHA-approved respirator (such as a dust mask type N95) if exposure limits are exceeded or if irritation is experienced.[26]



### **First Aid and Spill Procedures**

- First Aid:
  - Eyes: Immediately flush eyes with plenty of water for at least 15 minutes. Get immediate medical attention.[26]
  - Skin: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Get medical aid.[26]
  - Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get immediate medical aid.[26]
  - Ingestion: If the victim is conscious, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid.[26]
- Spills: Clean up spills immediately. Use proper personal protective equipment. Sweep up the material and place it into a suitable container for disposal, avoiding the generation of dust.
   [26] Provide ventilation.[26]

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